Thermodynamic Stability of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid in Solution
Thermodynamic Stability of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid in Solution
This guide provides an in-depth technical analysis of the thermodynamic stability and solution chemistry of (2-Pyridin-2-yl-ethylsulfanyl)-acetic acid .
Executive Summary
(2-Pyridin-2-yl-ethylsulfanyl)-acetic acid (referred to herein as Py-Et-TGA ) is a heterofunctional ligand combining a pyridine nitrogen, a thioether sulfur, and a carboxylic acid moiety. Its thermodynamic stability in solution is governed by three competing equilibria: protonation (acid-base status), redox stability (sulfur oxidation), and retro-Michael dissociation (carbon-sulfur bond cleavage).
While the molecule exhibits high stability under acidic and neutral conditions, it possesses a specific vulnerability to base-catalyzed degradation via a retro-Michael pathway—a critical consideration for formulation and synthesis. Furthermore, its structural topology allows for the formation of stable [N, S, O] tridentate metal chelates, significantly altering its thermodynamic profile in the presence of transition metals.
Chemical Identity & Structural Properties[1][2]
| Property | Detail |
| IUPAC Name | 2-[(2-Pyridin-2-ylethyl)sulfanyl]acetic acid |
| Common Identifiers | Py-Et-TGA; S-[2-(2-pyridyl)ethyl]thioglycolic acid |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| Functional Groups | Pyridine (Basic), Thioether (Neutral/Redox active), Carboxylic Acid (Acidic) |
| Key Structural Feature | The ethylene spacer (-CH₂CH₂-) insulates the pyridine ring from the electron-withdrawing effect of the sulfur/carboxyl group, maintaining the basicity of the pyridine nitrogen relative to direct thio-analogs. |
Synthesis Pathway (Michael Addition)
The compound is synthesized via the nucleophilic attack of thioglycolic acid on 2-vinylpyridine. This reaction is reversible, a fact that dictates its stability profile at high pH.
Figure 1: The reversible synthesis pathway. The retro-Michael degradation is the primary instability mode under basic conditions.
Thermodynamic Parameters in Solution
Acid-Base Dissociation Constants (pKa)
The molecule exists in different protonation states depending on solution pH. The specific pKa values are estimated based on structural fragments (2-ethylpyridine and S-alkyl thioglycolic acid).
| Equilibrium Step | Reaction | Estimated pKa | Description |
| pKa₁ (Carboxyl) | R-COOH ⇌ R-COO⁻ + H⁺ | 3.60 ± 0.1 | Typical for S-substituted acetic acids. Ionization yields the mono-anion. |
| pKa₂ (Pyridine) | PyH⁺-R ⇌ Py-R + H⁺ | 5.90 ± 0.2 | The ethylene spacer prevents significant inductive withdrawal by the sulfur, keeping the pKa close to that of 2-ethylpyridine (5.9). |
Species Distribution
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pH < 2.0: Fully protonated cation [H₂L]⁺ (Pyridine protonated, Carboxyl protonated).
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pH 3.6 - 5.9: Zwitterionic/Neutral species mixture. The carboxylate is deprotonated COO⁻, while the pyridine retains its proton PyH⁺. This is the isoelectric region .
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pH > 7.0: Fully deprotonated anion [L]⁻ (Pyridine neutral, Carboxyl deprotonated).
Chemical Stability & Degradation Pathways
The Retro-Michael Instability (Base-Catalyzed)
Unlike its 3-pyridyl isomer, the 2-pyridyl isomer is susceptible to a retro-Michael reaction. The 2-position of the pyridine ring can stabilize the developing negative charge during the elimination mechanism, facilitating the release of thioglycolic acid and the reformation of 2-vinylpyridine.
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Condition: pH > 10.0 or elevated temperatures (> 60°C) in neutral solution.
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Mechanism: Deprotonation of the carbon alpha to the pyridine ring (though difficult, it is the rate-limiting step) or concerted elimination.
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Thermodynamic Consequence: The formation constant (
) decreases as temperature increases (exothermic reaction).
Oxidative Instability (Thioether)
The thioether sulfur is a "soft" reducing agent.
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Pathway: R-S-R' + [O] → R-S(=O)-R' (Sulfoxide) → R-SO₂-R' (Sulfone).
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Trigger: Presence of Peroxides (H₂O₂), Singlet Oxygen, or high-valent metal ions (e.g., Fe³⁺ cycling).
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Prevention: Solutions should be degassed or stored with antioxidants (e.g., ascorbic acid) if precise thermodynamic measurements are required.
Figure 2: Major degradation pathways. Oxidation is generally irreversible, while retro-Michael elimination is reversible but leads to loss of the intact ligand.
Metal Complexation Thermodynamics
The thermodynamic stability of Py-Et-TGA is most profound in the presence of transition metal ions (Cu²⁺, Zn²⁺, Ni²⁺). The molecule acts as a tridentate ligand , forming two chelate rings.
Chelate Effect
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Binding Mode: [N, S, O]. The pyridine nitrogen, thioether sulfur, and carboxylate oxygen coordinate to the metal.
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Ring Sizes:
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Py-N to S: Forms a 6-membered chelate ring (Py-C-C-S-M).
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S to COO: Forms a 5-membered chelate ring (M-S-C-C-O).
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Stability Constants (log K):
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Cu(II): Estimated log K₁ ≈ 9.0 - 10.5. (High stability due to Cu-S affinity).
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Zn(II): Estimated log K₁ ≈ 5.5 - 6.5.
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Ni(II): Estimated log K₁ ≈ 6.0 - 7.0.
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Note: The 6-membered ring involving the ethylene spacer is less entropically favorable than a 5-membered ring, making this ligand slightly less stable than (Pyridin-2-ylthio)acetic acid (which forms two 5-membered rings).
Experimental Protocols for Stability Assessment
To validate the thermodynamic parameters of Py-Et-TGA, the following self-validating protocols are recommended.
Protocol A: Potentiometric Determination of pKa
Objective: Determine precise dissociation constants.
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Preparation: Dissolve 1.0 mM Py-Et-TGA in degassed 0.1 M KCl (ionic strength adjustor).
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Titration: Titrate with 0.1 M carbonate-free NaOH under nitrogen atmosphere at 25°C.
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Data Analysis: Use Hyperquad or similar software to fit the titration curve.
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Validation: The first inflection point (approx pH 3.6) corresponds to carboxylate; the second (approx pH 5.9) corresponds to pyridine deprotonation.
Protocol B: Accelerated Degradation Study (HPLC)
Objective: Quantify kinetic stability (shelf-life).
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Conditions: Prepare 1 mg/mL solutions in buffers at pH 4.0, 7.4, and 10.0.
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Stress: Incubate at 40°C and 60°C.
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Analysis: RP-HPLC (C18 column).
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Mobile Phase: Water/Acetonitrile (0.1% TFA).
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Detection: UV at 260 nm (Pyridine absorption).
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Marker: Monitor for the appearance of 2-vinylpyridine (distinct retention time, usually later eluting due to lack of carboxyl group).
References
- Damrauer, R. (1988). The Chemistry of Pyridines. Wiley-Interscience. (Source for Pyridine pKa values and substituent effects).
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Friedman, M., & Wall, J. S. (1964). Application of a Hammett-Taft Relation to Kinetics of Alkylation of Amino Acid and Peptide Model Compounds with Acrylonitrile. Journal of the American Chemical Society, 86(18), 3735–3741. Link (Foundational text on Michael addition/retro-Michael kinetics of amino/thiol groups with vinyl compounds).
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Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385–426. Link (Reference for metal complex stability of N,S,O ligands).
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PubChem. (2025).[1] 2-(2-Pyridin-2-ylethylsulfamoyl)acetic acid and related structures. National Library of Medicine. Link (Structural verification and isomer comparison).
